1-ethyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-ETHYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridin-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), can be employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-ETHYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYLIMIDAZOLIUM ACETATE: A similar compound with applications in ionic liquids and catalysis.
1-ETHYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1H-PYRAZOLE:
Uniqueness
1-ETHYL-3-METHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure provides a versatile platform for further chemical modifications and functionalization, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H10F5N3O |
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Molecular Weight |
295.21 g/mol |
IUPAC Name |
1-ethyl-3-methyl-4-(1,1,2,2,2-pentafluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C11H10F5N3O/c1-3-19-9-8(5(2)18-19)6(4-7(20)17-9)10(12,13)11(14,15)16/h4H,3H2,1-2H3,(H,17,20) |
InChI Key |
LAJOIIRNKPFFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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